molecular formula C9H16O2 B071449 Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) CAS No. 191982-03-3

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)

Cat. No.: B071449
CAS No.: 191982-03-3
M. Wt: 156.22 g/mol
InChI Key: QSBATKPBRAWDHQ-BDAKNGLRSA-N
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Description

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) (CAS: 102368-23-0) is a chiral ketone derivative featuring a pentyl-substituted oxirane (epoxide) ring. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. Key properties include:

  • Stereochemistry: The (2R,3R) configuration imparts distinct chiral interactions critical in asymmetric synthesis and biological activity .
  • Structure: The SMILES notation C([C@@H]1O[C@H]1C(=O)C)CCCC highlights the pentyl chain and acetyl group attached to the oxirane ring .
  • Physical Properties: Computed properties include a polar surface area of 29.6 Ų and XLogP3 value of 2.0, indicating moderate hydrophobicity .

Properties

IUPAC Name

1-[(2R,3R)-3-pentyloxiran-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBATKPBRAWDHQ-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System and Mechanism

The reaction employs a chiral magnesium complex formed by reacting magnesium bis(triflate) with diethyl tartrate. This catalyst facilitates the generation of a dioxirane intermediate from the ketone substrate, which subsequently epoxidizes the enone. The stereochemical outcome is governed by the chiral environment of the tartrate ligand, ensuring preferential formation of the (2R,3R) epoxide.

Key reaction parameters include:

  • Catalyst loading : 10–20 mol% magnesium tartrate.

  • Oxidant : Potassium peroxymonosulfate (Oxone®).

  • Solvent : Dichloromethane or toluene.

  • Temperature : 0–25°C to balance reaction rate and enantiomeric excess (ee).

A representative substrate, 3-penten-2-one, undergoes epoxidation to yield the analogous (3R,4S)-epoxide with up to 94% ee under optimized conditions. By analogy, the pentyl-substituted enone precursor to Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) would follow a similar pathway, with steric and electronic adjustments for the longer alkyl chain.

Substrate Preparation

The enone precursor, 1-pentyl-2-enone, is synthesized via aldol condensation or cross-metathesis. For instance, coupling 2-methylpyridine derivatives with pentyl-containing electrophiles—a strategy analogous to palladium-catalyzed methods for related ethanones—could furnish the required enone. However, the absence of tungsten-based catalysts in modern protocols (as highlighted in recent patents) ensures safer and more sustainable routes.

Optimization of Enantioselectivity and Yield

Achieving high enantiomeric purity requires meticulous optimization of reaction variables. Data from analogous epoxidations reveal critical trends:

ParameterOptimal RangeImpact on ee (%)Yield (%)
Catalyst loading15–20 mol%88–9470–85
Temperature0–10°C90–9465–80
Oxidant stoichiometry1.2–1.5 equivalents85–9275–90
Solvent polarityLow (e.g., toluene)89–9370–85

Table 1 : Optimization parameters for asymmetric epoxidation of aliphatic enones.

For the target compound, increasing the steric bulk of the pentyl group may necessitate higher catalyst loadings (20 mol%) and lower temperatures (0°C) to maintain enantioselectivity. Post-reaction purification via column chromatography or recrystallization (e.g., acetone/water mixtures) further enhances purity.

Alternative Synthetic Routes

While asymmetric epoxidation dominates, alternative pathways merit consideration:

Epoxide Ring-Opening and Refunctionalization

Epichlorohydrin derivatives could serve as starting materials, with nucleophilic attack by pentyl Grignard reagents followed by oxidation to the ketone. However, this approach risks racemization and requires stringent chiral auxiliaries.

Biocatalytic Approaches

Enzyme-mediated epoxidations (e.g., cytochrome P450 monooxygenases) offer green alternatives but remain underexplored for aliphatic enones. Feasibility studies on similar substrates show moderate ee (60–75%), underscoring the superiority of chemical catalysis.

Analytical Characterization

Post-synthesis validation ensures compliance with stereochemical and purity standards:

  • ¹H NMR : Distinct signals for the epoxide protons (δ 2.6–3.1 ppm, coupling constants J = 4–5 Hz) and ketone carbonyl (δ 2.1–2.3 ppm).

  • Chiral HPLC : Resolution using Chiralpak® AD-H columns confirms ee >90%.

  • X-ray crystallography : Absolute configuration assignment via single-crystal analysis, though rarely employed due to material constraints.

Industrial-Scale Considerations

Translating lab-scale synthesis to production involves:

  • Catalyst recycling : Immobilizing magnesium tartrate on silica supports reduces costs.

  • Solvent recovery : Toluene or dichloromethane distillation minimizes waste.

  • Safety protocols : Avoiding peroxides (common in earlier oxidation methods) mitigates explosion risks.

Patent literature highlights the economic advantage of one-pot syntheses and avoiding toxic cyanides, principles applicable to scaling Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI).

Chemical Reactions Analysis

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The oxirane ring is reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules .

Comparison with Similar Compounds

Alkyl-Substituted Oxiranyl Ethanones

Compound Name CAS Number Substituent Molecular Formula Boiling Point (°C) Melting Point (°C) XLogP3 Key Differences
Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- 102368-23-0 Pentyl (R,R) C₉H₁₆O₂ N/A N/A 2.0 Stereoisomerism affects reactivity and chiral recognition .
Ethanone, 1-(3-butyloxiranyl)-, trans 114701-54-1 Butyl C₇H₁₂O₂ N/A N/A 1.5 Shorter alkyl chain reduces hydrophobicity .
Ethanone, 1-(3-ethyl-2-oxiranyl) 17257-81-7 Ethyl C₅H₈O₂ N/A N/A 0.8 Smaller substituent increases polarity and water solubility .

Structural Impact : Longer alkyl chains (e.g., pentyl vs. butyl) enhance hydrophobicity, influencing solubility in organic solvents. Stereochemistry (e.g., R,R vs. S,S) dictates enantioselectivity in catalytic applications .

Aromatic and Heterocyclic Derivatives

Compound Name CAS Number Substituent Molecular Formula Boiling Point (°C) Key Differences
Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- 146388-50-3 Phenyl C₁₀H₁₀O₂ 89.5–90 (0.8 mmHg) Aromatic ring introduces π-π interactions; higher rigidity .
1-(2H-1-Benzopyran-3-yl)ethanone 51593-70-5 Benzopyranyl C₁₁H₁₀O₂ N/A Extended conjugation alters UV absorption and redox properties .
1-(6-Methoxy-2-benzofuranyl)ethanone 52814-92-3 Methoxybenzofuranyl C₁₁H₁₀O₃ N/A Electron-donating methoxy group enhances stability in photochemical reactions .

Functional Group Impact : Aromatic substituents (e.g., phenyl, benzofuranyl) increase molecular rigidity and electronic complexity, making these compounds suitable for optoelectronic materials or pharmaceuticals .

Bicyclic and Polycyclic Derivatives

Compound Name CAS Number Structure Molecular Formula Melting Point (°C) Solubility (g/L)
1,3-Diacetylbicyclo[1.1.1]pentane 115913-30-9 Bicyclo[1.1.1]pentane C₉H₁₂O₂ 65.1–66.9 9.1 (water)
Ethanone, 1-(bicyclo[2.2.1]hept-5-en-2-yl)- 159651-24-8 Norbornene derivative C₉H₁₂O N/A N/A

Structural Impact : Bicyclic frameworks (e.g., bicyclo[1.1.1]pentane) introduce strain and rigidity, enhancing thermal stability and reactivity in polymerization .

Biological Activity

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI), also known by its CAS number 190961-74-1, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound by reviewing relevant studies, synthesizing findings from various sources, and presenting data in a structured manner.

Chemical Structure and Properties

  • Molecular Formula : C10H10O2
  • Molecular Weight : 162.1852 g/mol
  • Structural Features : The compound contains a pentyloxirane moiety which is significant in influencing its biological interactions.

Research indicates that the biological activity of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) may be attributed to its ability to interact with various biological targets. The presence of the oxirane ring suggests potential reactivity that could influence cellular processes.

  • Neurotoxicity Studies :
    • In animal studies, particularly with rats, significant neurotoxic effects were observed following repeated exposure. Symptoms included hyperexcitability, motor incoordination, and neurological impairment at higher doses (200 mg/kg and above) .
    • A no observed adverse effect level (NOAEL) was established at 3 mg/kg bw/day in dermal studies, highlighting the compound's potential for neurotoxic effects with prolonged exposure .
  • Toxicological Assessments :
    • Acute toxicity studies showed that Ethanone exhibited low acute oral toxicity with an LD50 ranging from 4500 to 5200 mg/kg bw . Behavioral changes such as aggressiveness and tremors were noted during treatment periods.

Case Studies

Several case studies have evaluated the biological effects of this compound:

  • Study on Dermal Exposure : In a 14-week study involving dermal application to rats, significant neurological damage was noted at higher doses. The study highlighted time-dependent effects on brain structure, including vacuolization and demyelination .
  • Oral Administration Studies : Rats administered with Ethanone through diet exhibited behavioral changes consistent with neurotoxicity. Notably, structural damage was observed in both grey and white matter upon necropsy .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicity of Ethanone:

Study TypeDose (mg/kg)Observed EffectsNOAEL (mg/kg)
Dermal Toxicity50 - 400Hyperexcitability, motor incoordination3
Oral Toxicity25 - 50Aggressiveness, gait difficultiesNot established
Acute ToxicityUp to 12650Low acute toxicity; LD50 = 4500 - 5200Not applicable

Q & A

Q. What are the key challenges in synthesizing Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) with high stereochemical purity?

Methodological Answer: The synthesis of this compound requires precise control over the stereochemistry of the oxirane (epoxide) ring and pentyl chain. Enantioselective epoxidation methods, such as the Sharpless epoxidation or Jacobsen-Katsuki catalysis, can be adapted to achieve the desired (2R,3R) configuration. Post-synthesis purification via flash chromatography or preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) is critical for isolating stereoisomers . Confirmation of purity should involve chiral HPLC or polarimetry.

Q. Which analytical techniques are optimal for characterizing the stereochemistry and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, NOESY) to resolve stereochemical assignments, particularly for the oxirane ring protons.
  • X-ray Crystallography : Definitive stereochemical confirmation can be achieved via single-crystal X-ray diffraction if suitable crystals are obtained.
  • Chiral HPLC : Employ a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase to resolve enantiomers.
  • Mass Spectrometry (HRMS) : Verify molecular formula using high-resolution mass spectrometry (e.g., ESI-TOF) to confirm [M+H]+ or [M+Na]+ adducts .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the epoxide group.
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Avoid exposure to moisture or strong acids/bases, which may degrade the oxirane ring.
  • Safety : Refer to analogous compounds’ toxicity profiles (e.g., LD50 values for similar ethanone derivatives range from 3100 mg/kg in rats), and use appropriate PPE .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 isoforms) or receptors. Focus on the oxirane ring’s electrophilic reactivity and the pentyl chain’s hydrophobic interactions.
  • Density Functional Theory (DFT) : Calculate reaction pathways for epoxide ring-opening mechanisms under physiological conditions.
  • MD Simulations : Perform all-atom molecular dynamics simulations in lipid bilayers to assess membrane permeability .

Q. What strategies resolve contradictions in reported toxicity data for structurally related ethanone derivatives?

Methodological Answer:

  • Cross-Validation : Compare in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent LD50) toxicity data across studies.
  • Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide ring-opened diols) that may contribute to toxicity.
  • Species-Specific Sensitivity : Test toxicity in multiple model organisms (e.g., zebrafish, C. elegans) to account for interspecies metabolic differences .

Q. How can researchers assess the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

  • PBT Screening : Follow OECD guidelines to evaluate persistence (hydrolysis half-life), bioaccumulation (logP via shake-flask method), and toxicity (algae or Daphnia assays).
  • Environmental Fate Modeling : Use EPI Suite to predict biodegradation pathways and partition coefficients (e.g., soil-water or air-water).
  • Analytical Monitoring : Deploy SPE-LC-MS/MS to detect trace levels in wastewater or surface water, referencing methods from multi-residue environmental analyses .

Key Notes

  • Prioritize peer-reviewed journals, patents, and authoritative databases (e.g., EPA TSCA Inventory ).
  • Structural analogs (e.g., 3-nitroacetophenone) provide methodological insights but require validation for this specific compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.